2-Hydroxyethyl mercaptoacetate

Description

Significance of Thiol and Hydroxyl Functional Group Chemistry in Academic Research

The thiol group (-SH), the sulfur analog of the hydroxyl group (-OH), and the hydroxyl group itself are two of the most versatile and reactive functional groups in organic chemistry. ebsco.combritannica.com Their presence in a molecule imparts a wide range of chemical properties and reaction possibilities.

Thiol Group (-SH):

Nucleophilicity: Thiols are excellent nucleophiles, readily participating in substitution and addition reactions. ebsco.com

Acidity: Thiols are generally more acidic than their corresponding alcohols. wikipedia.org

Redox Chemistry: The thiol group can be easily oxidized to form disulfides (-S-S-), a reaction of immense importance in protein chemistry and polymer science. ebsco.comwikipedia.org Conversely, disulfides can be reduced back to thiols. wikipedia.org

Hydroxyl Group (-OH):

Hydrogen Bonding: The hydroxyl group's ability to form hydrogen bonds significantly influences the physical properties of a molecule, such as boiling point and solubility. pdx.edu

Nucleophilicity and Electrophilicity: Alcohols can act as both nucleophiles (due to the lone pairs on the oxygen) and electrophiles (after protonation of the hydroxyl group). pdx.edu

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids and etherification with alkyl halides.

The combination of both a thiol (in the form of a mercaptoacetate) and a hydroxyl group in 2-Hydroxyethyl mercaptoacetate (B1236969) creates a bifunctional molecule with a rich and varied chemical profile, making it a subject of significant academic interest. bowen.edu.ngwikipedia.org

Historical Context of Mercaptoacetate Derivatives in Chemical Sciences

The study of mercaptoacetate derivatives is intrinsically linked to the broader history of thioglycolic acid (also known as mercaptoacetic acid). atamanchemicals.com Thioglycolic acid and its derivatives have been subjects of scientific inquiry for over a century, with early research focusing on their synthesis and fundamental reactivity. A significant early application that brought these compounds to prominence was their use in cosmetology, specifically in hair waving and depilatory formulations, which began in the 1940s. atamanchemicals.comgoogle.com This application is based on the ability of the thiol group to break the disulfide bonds in keratin, the primary protein in hair. atamanchemicals.comwikipedia.org

The development of various ester derivatives of thioglycolic acid, including mercaptoacetates, expanded their utility. google.com These esters found applications as stabilizers for polymers like PVC and as intermediates in the synthesis of other organic compounds. wikipedia.orggautamzen.co.uk The continuous improvement of synthesis methods for mercaptocarboxylic acid esters has been driven by the industrial demand for high-purity and stable products. google.com

Current Research Landscape and Emerging Trends for 2-Hydroxyethyl Mercaptoacetate

Current research involving this compound and related functionalized thiols is vibrant and expanding into new scientific domains. A significant area of focus is in polymer and materials science. The bifunctionality of this compound makes it a valuable monomer or chain transfer agent in polymerization reactions. gautamzen.co.uk The hydroxyl group can participate in condensation polymerizations to form polyesters, while the thiol group can be involved in radical-mediated thiol-ene "click" chemistry, a highly efficient and versatile method for polymer modification and surface functionalization. researchgate.netrsc.org

Emerging trends point towards the use of such bifunctional thiols in the development of advanced materials with tailored properties. For example, research into surface modification of materials often utilizes the strong affinity of thiols for metal surfaces, allowing for the creation of self-assembled monolayers that can then be further functionalized via the hydroxyl group. acs.org There is also growing interest in the biological applications of functionalized thiols, particularly in bioconjugation and drug delivery systems, where the thiol group can be used to selectively attach molecules to proteins or other biological targets. nih.govnih.gov

Interdisciplinary Relevance of this compound Research

The study of this compound extends beyond the confines of traditional organic chemistry, finding relevance in a multitude of scientific disciplines:

Polymer Chemistry: As a monomer and modifying agent, it is integral to the design and synthesis of novel polymers with specific thermal, mechanical, and chemical properties. ontosight.ai Its reaction with 2-propenoic acid and trimethylolpropane (B17298) is used to create additives for coatings and adhesives. ontosight.ai

Materials Science: The ability of the thiol group to anchor to metal surfaces makes it a key component in the development of functional coatings, sensors, and nanoscale materials. acs.orgnih.gov

Biomedical Engineering: Hydrogels synthesized from monomers like 2-hydroxyethyl methacrylate (B99206) (a related compound) are widely explored for tissue engineering scaffolds and drug delivery vehicles. nih.govresearchgate.net The incorporation of thiol groups can introduce degradability and sites for bioconjugation. researchgate.net

Cosmetic Science: Building on the historical use of thioglycolates, research continues into developing more effective and stable formulations for hair care products. atamanchemicals.comcymitquimica.com

The interdisciplinary nature of research into this compound underscores the importance of understanding the fundamental chemistry of bifunctional molecules and their potential to address challenges across a wide spectrum of scientific and technological fields.

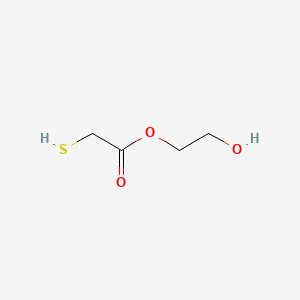

Structure

2D Structure

3D Structure

Properties

CAS No. |

7380-58-7 |

|---|---|

Molecular Formula |

C4H8O3S |

Molecular Weight |

136.17 g/mol |

IUPAC Name |

2-hydroxyethyl 2-sulfanylacetate |

InChI |

InChI=1S/C4H8O3S/c5-1-2-7-4(6)3-8/h5,8H,1-3H2 |

InChI Key |

QKZQKNCNSNZRFA-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CS)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxyethyl Mercaptoacetate and Its Precursors

Chemo-selective Synthesis Strategies for 2-Hydroxyethyl Mercaptoacetate (B1236969)

Chemo-selectivity is paramount in the synthesis of 2-hydroxyethyl mercaptoacetate to ensure high yields and purity by selectively targeting specific functional groups while leaving others intact.

Esterification Reactions in this compound Synthesis

The direct esterification of thioglycolic acid with ethylene (B1197577) glycol is a primary route to this compound. This reversible reaction is typically catalyzed by an acid to achieve reasonable reaction rates and yields.

The reaction proceeds in two consecutive, reversible steps: first, the formation of ethylene glycol monoacetate, followed by its reaction with another molecule of acetic acid to form ethylene glycol diacetate. researchgate.net The use of acidic ion-exchange resins, such as Amberlyst 36, has proven effective in catalyzing this type of esterification. researchgate.net For instance, the esterification of thioglycolic acid with alcohols like 2-ethylhexanol has been successfully carried out using an acid ion exchanger catalyst, with the water formed during the reaction being removed by azeotropic distillation to drive the equilibrium towards the product. google.com This process can yield over 80% of the desired ester. scribd.com

| Catalyst | Reactants | Conditions | Yield | Reference |

| Acid ion exchanger (Amberlyst A-15) | Thioglycolic acid, 2-ethylhexanol | Boiling, 170 mbar | 82% | google.com |

| Sulfuric acid | Sodium salt of monochloroacetic acid, Sodium thiosulfate, Formaldehyde, 2-ethylhexanol | 80°C, then reflux | 93.5% (crude) | google.com |

| Amberlyst 36 | Ethylene glycol, Acetic acid | 80°C, 20 hours | ~85% conversion | researchgate.net |

Nucleophilic Substitution Approaches for this compound Precursors

The synthesis of 2-mercaptoethanol (B42355), a key precursor for this compound, can be achieved through nucleophilic substitution reactions. A common industrial method involves the reaction of ethylene oxide with hydrogen sulfide (B99878). wikipedia.org This reaction is often catalyzed by thiodiglycol (B106055) and various zeolites. wikipedia.org

Another approach involves the reaction of sodium hydrosulfide (B80085) with ethylene oxide at elevated temperatures (125-250°F), followed by neutralization with an acid like sulfuric acid. google.com This method is designed to prevent the formation of thiodiglycol, a common byproduct. google.com Furthermore, the synthesis of mercapto-group containing compounds can be achieved by reacting a halogenated hydrocarbon with a trithiocarbonate, followed by reaction with an amine. google.com

A two-step process starting from thiodiglycol and thiourea (B124793) can also produce bis(2-mercaptoethyl) sulfide with high purity (>99%) and a total yield of over 98%. google.com This involves a substitution salifying reaction followed by alkaline hydrolysis. google.com

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Ethylene oxide, Hydrogen sulfide | Thiodiglycol, Zeolites | Industrial scale | 2-Mercaptoethanol | N/A | wikipedia.org |

| Sodium hydrosulfide, Ethylene oxide | Sulfuric acid (neutralization) | 125-250°F | 2-Mercaptoethanol | N/A | google.com |

| Thiodiglycol, Thiourea | Alkaline hydrolysis | 55-85°C | Bis(2-mercaptoethyl) sulfide | >98% | google.com |

Thia-Michael Addition Reactions in this compound Derivative Synthesis

The thia-Michael addition, or the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a valuable tool in organic synthesis and can be applied to create derivatives of this compound. 2-Mercaptoethanol can participate in such reactions, adding to Michael acceptors. nih.gov For example, the reaction of 2-mercaptoethanol with methylvinylmaleimide (B1199381) results in a 1,6-nucleophilic addition product. nih.gov

The reversibility of the thia-Michael reaction is a key feature that allows for the development of dynamic covalent networks. researchgate.net The reaction is often catalyzed by a base, which promotes the formation of the more reactive thiolate anion. researchgate.net For instance, in the presence of a base, the reaction of thiols with 2-alkoxypropenals leads to the regioselective formation of 1,4-adducts in good yields. arkat-usa.org Recent research has focused on developing new Michael acceptors to enhance the equilibrium constants of these dynamic reactions. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Catalytic Routes for this compound Production

Solvent-free reaction conditions and the use of recyclable catalysts are central to green synthesis. A method for synthesizing 2-hydroxyethyl methacrylate (B99206), a related compound, involves the use of a magnetic zeolite molecular sieve as a catalyst in a solvent-free system. google.com This catalyst can be recycled, lowering the synthesis cost, and the process achieves a yield of over 97%. google.com

The use of solid acid catalysts, such as ion-exchange resins, in esterification reactions also aligns with green chemistry principles by simplifying catalyst removal and reducing corrosive waste streams associated with liquid acids. google.com

Atom Economy and Sustainability Metrics in this compound Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. jk-sci.comrsc.org Addition reactions are inherently 100% atom economical. chemistry-teaching-resources.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. chemistry-teaching-resources.com

The synthesis of thiol compounds via a two-step process involving trithiocarbonates and amines demonstrates good atom economy, reaching up to 85.1%. google.com Maximizing atom economy is a key goal in green chemistry, as it directly correlates with waste reduction. primescholars.com For instance, the development of a three-stage process for ibuprofen (B1674241) production improved the atom economy from 40.1% to 77.4%, significantly reducing waste. chemistry-teaching-resources.com When designing synthetic routes for this compound and its precursors, prioritizing reaction types with high atom economy, such as addition reactions, is a crucial aspect of sustainable manufacturing. jk-sci.com

| Reaction Type | Atom Economy | Example | Reference |

| Addition | High (often 100%) | Diels-Alder Reaction | primescholars.com |

| Rearrangement | High (often 100%) | Beckmann Rearrangement | primescholars.com |

| Substitution | Lower | Wittig Reaction | rsc.org |

| Elimination | Lower | Dehydration of an alcohol | chemistry-teaching-resources.com |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound, a compound with utility as a chemical intermediate, involves several established routes, with ongoing research focused on optimizing reaction conditions to maximize yields and improve process efficiency. ontosight.ai Methodologies range from traditional chemical synthesis to innovative biocatalytic transformations, each with distinct parameters that can be fine-tuned.

A contrasting and advanced approach is the biocatalytic transformation of thiodiglycol (TDG) to produce [(2-hydroxyethyl)thio]acetic acid (HETA), an alternative name for this compound. Research utilizing the bacterium Alcaligenes xylosoxydans has shown that it can convert TDG into HETA and a secondary product, thiodiglycolic acid (TDGA). The optimization of this biological process hinges on the operational policy of the bioreactor. Studies have demonstrated that the molar yield of HETA is highly dependent on the batch feeding strategy.

The table below summarizes the yields obtained from different synthetic and operational methodologies.

As the data indicates, the repeated batch process in the biocatalytic route provides the highest yield for HETA at 35%. This highlights how understanding the underlying reaction and cell growth kinetics allows for the manipulation of the process to favor the desired product profile.

Derivatization Strategies of this compound for Enhanced Functionality

The bifunctional nature of this compound, containing both a reactive thiol (-SH) group and a primary hydroxyl (-OH) group, makes it a versatile precursor for creating derivatives with enhanced or specialized functionalities. ontosight.ai Derivatization strategies typically target these two groups to build more complex molecules for various applications, including pharmaceuticals and material science. ontosight.aizxchemuae.com

A primary strategy for enhancing functionality is through the modification of the thiol group. The thiol moiety is a potent nucleophile, making it a key site for reactions to form new covalent bonds. One significant application is in the synthesis of novel enzyme inhibitors. For example, the core structure of mercaptoacetic acid, a precursor to this compound, is used to synthesize N-substituted mercaptoacetate thioesters. This synthesis involves a reaction with ethyl chloroformate and various amines to create a thioester linkage. rsc.org These resulting thioester derivatives have been investigated for their ability to inhibit metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. rsc.org This derivatization transforms the initial molecule into a targeted therapeutic agent.

The hydroxyl group offers an alternative site for derivatization, commonly through esterification or etherification reactions. While the thiol group is often more reactive, modification of the hydroxyl group can also be used to tune the molecule's properties, such as solubility, stability, or its ability to polymerize. The molecule serves as an intermediate in the synthesis of various compounds, where both functional groups may be involved in sequential or one-pot reactions to build the final product architecture. ontosight.ai

The table below outlines a representative derivatization strategy targeting the thiol group to create functional thioesters.

This strategic derivatization underscores the importance of this compound as a building block, where its inherent chemical functionalities are exploited to generate value-added compounds with specific, enhanced properties.

Mechanistic Investigations of 2 Hydroxyethyl Mercaptoacetate Reactivity

Thiol Group Reaction Pathways

The thiol (-SH) group of 2-Hydroxyethyl mercaptoacetate (B1236969) is a focal point for several important classes of reactions, including radical additions, nucleophilic substitutions, and oxidative transformations. The high nucleophilicity and the relative weakness of the S-H bond are key determinants of its reactivity.

Radical Addition Mechanisms Involving the Thiol Moiety of 2-Hydroxyethyl Mercaptoacetate

The thiol group of this compound readily participates in radical addition reactions, most notably the thiol-ene reaction. This reaction involves the addition of the thiol across a carbon-carbon double bond (an ene). The mechanism is typically initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from the thiol group to form a thiyl radical (RS•). wikipedia.org This highly reactive species then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.org A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, propagates the radical chain and forms the final thioether product. wikipedia.orgresearchgate.net

The general mechanism for the radical thiol-ene reaction can be summarized in the following steps:

Initiation: Formation of a thiyl radical from this compound, often facilitated by a photoinitiator. researchgate.netthieme-connect.de

Propagation:

The thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. wikipedia.orgresearchgate.net

The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical. wikipedia.orgresearchgate.net

Termination: Combination of two radicals (e.g., two thiyl radicals to form a disulfide) can terminate the chain reaction. researchgate.net

The efficiency of this reaction is a hallmark of click chemistry, characterized by high yields, rapid reaction rates, and stereoselectivity. wikipedia.org The use of specific alkenes, such as norbornene, can prevent homopolymerization side reactions, leading to a more controlled step-growth polymerization. thieme-connect.de

Nucleophilic Reactivity and Substitution Reactions of the Thiol Group in this compound

The thiol group of this compound, particularly in its deprotonated thiolate form (RS⁻), is an excellent nucleophile. chemistrysteps.commasterorganicchemistry.com This high nucleophilicity allows it to readily participate in a variety of nucleophilic substitution and addition reactions.

Michael Addition: A prominent reaction pathway is the Michael addition, where the thiolate adds to α,β-unsaturated carbonyl compounds. researchgate.netnih.gov This reaction is typically base-catalyzed, as the base facilitates the deprotonation of the thiol to the more reactive thiolate. nih.govcore.ac.uk The thiolate then attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. nih.govnih.gov The rate and success of the Michael addition can be influenced by the specific catalyst used, with primary and tertiary amines, as well as phosphines, being effective. researchgate.net

Nucleophilic Substitution (S"N"2): The thiolate of this compound can also act as a nucleophile in S"N"2 reactions, displacing leaving groups from alkyl halides to form thioethers. chemistrysteps.commasterorganicchemistry.com The high polarizability and moderate basicity of the thiolate make it an efficient nucleophile for these types of transformations. chemistrysteps.com

The table below summarizes key aspects of the nucleophilic reactivity of the thiol group in this compound.

| Reaction Type | Key Features | Catalyst/Conditions |

| Michael Addition | Addition to α,β-unsaturated carbonyls. | Base-catalyzed (e.g., amines, phosphines). researchgate.net |

| S"N"2 Reaction | Displacement of a leaving group from an alkyl halide. | Aprotic or protic solvents. |

Oxidative Transformations of the Thiol Group in this compound

The thiol group of this compound is susceptible to oxidation, most commonly leading to the formation of a disulfide bond (S-S). This transformation is a redox reaction where two thiol molecules are coupled. chemistrysteps.comlibretexts.org

Mild oxidizing agents such as hydrogen peroxide, iodine, or even atmospheric oxygen can facilitate this conversion. chemistrysteps.comsci-hub.se The reaction can proceed through different mechanisms, including a free-radical pathway or metal-catalyzed oxidation. sci-hub.se In the presence of metal ions like iron or copper, the thiol can form a complex that is then oxidized. sci-hub.se

The oxidation process can be more complex, potentially leading to further oxidized sulfur species like thiolsulfinates (RS(O)SR) or sulfonic acids (RSO₃H) under more vigorous conditions. sci-hub.senih.govnih.govscispace.com For instance, reaction with hydrogen peroxide can initially form a sulfenic acid (RSOH), which can then react with another thiol to form the disulfide. nih.govnih.gov

The table below outlines the primary oxidative transformations of the thiol group.

| Product | Oxidizing Agent | General Conditions |

| Disulfide | Air (O₂), H₂O₂, I₂ | Mild conditions, can be metal-catalyzed. chemistrysteps.comsci-hub.se |

| Thiolsulfinate | H₂O₂ with catalyst | Controlled oxidation. nih.gov |

| Sulfonic Acid | Strong oxidizing agents | Vigorous conditions. sci-hub.se |

Hydroxyl Group Reaction Pathways

The hydroxyl (-OH) group of this compound offers another site for chemical modification, primarily through esterification and etherification reactions. These reactions expand the synthetic utility of the molecule by allowing for the introduction of a wide array of functional groups.

Esterification Dynamics and Mechanisms Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form a new ester linkage. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com

The mechanism of Fischer esterification is a reversible process that proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group for nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by the hydroxyl group of this compound on the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups of the tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of water as a leaving group, regenerating the carbonyl group and forming a protonated ester. youtube.comyoutube.com

Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Other esterification methods include the use of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) in the Steglich esterification. rug.nl

Etherification and Other Condensation Reactions of the Hydroxyl Group in this compound

The hydroxyl group of this compound can also be converted into an ether through etherification reactions. A classic method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by an S"N"2 reaction with an alkyl halide. However, given the presence of the more acidic thiol group in this compound, selective deprotonation of the hydroxyl group would require careful selection of the base and reaction conditions.

Alternatively, etherification can be achieved under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule. This type of condensation reaction, however, can be prone to side reactions and may require high temperatures. researchgate.net Other methods for etherification include using specific catalysts or reagents that can selectively activate the hydroxyl group for nucleophilic substitution. organic-chemistry.org

Condensation reactions, in a broader sense, involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org Besides esterification and etherification, the hydroxyl group could potentially participate in other condensation reactions, for example, with isocyanates to form urethanes.

The table below provides a comparative overview of the primary reaction pathways for the hydroxyl group.

| Reaction Type | Reagents | Key Mechanistic Feature |

| Fischer Esterification | Carboxylic acid, acid catalyst | Nucleophilic acyl substitution. masterorganicchemistry.com |

| Williamson Ether Synthesis | Base, alkyl halide | S"N"2 reaction of the corresponding alkoxide. |

| Acid-Catalyzed Etherification | Acid catalyst, heat | Dehydration and nucleophilic substitution. researchgate.net |

Interplay Between Thiol and Hydroxyl Functionalities in this compound Reactions

The simultaneous presence of both a thiol and a hydroxyl group in this compound introduces a competitive and often complex reactivity profile. The distinct chemical properties of these two functional groups lead to a nuanced interplay that can be exploited for selective chemical transformations.

The fundamental differences between thiols and alcohols lie in their acidity and the strength of the S-H and O-H bonds. Thiols are generally more acidic than alcohols. chemistrysteps.com This is because the larger size of the sulfur atom allows for more effective delocalization of the negative charge in the corresponding thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). chemistrysteps.com Consequently, the thiol group in this compound can be deprotonated more readily than the hydroxyl group, making the thiolate the more accessible nucleophile under many conditions.

The S-H bond is also weaker than the O-H bond, with bond dissociation energies of approximately 365 kJ mol⁻¹ and 430 kJ mol⁻¹, respectively. chemistrysteps.com This difference in bond strength influences the reactivity of the respective groups in radical reactions and other processes involving bond cleavage.

Recent studies comparing the reactivity of thiols and alcohols in catalyzed reactions have provided valuable insights. In phenanthroline-catalyzed furanosylations, it was observed that thiols, despite their generally higher nucleophilicity, can exhibit lower reactivity but higher stereoselectivity compared to alcohols. digitellinc.comrsc.org This unexpected outcome was attributed to the nature of hydrogen bonding interactions and the energies of the transition states. Specifically, alcohols were found to form stronger hydrogen bonds with bromide ions (displaced from the electrophile) than thiols. nih.gov This stronger interaction stabilizes the transition state for the alcohol's reaction, leading to a higher reaction rate. rsc.orgnih.gov The energy difference between the transition states for the S-furanoside and O-furanoside formation was calculated to be 3.7 kcal mol⁻¹, favoring the reaction with the alcohol. nih.gov

This interplay is critical in reactions where this compound can act as a bifunctional nucleophile. The choice of reaction conditions, such as the base, solvent, and catalyst, can be used to selectively favor the reaction at either the thiol or the hydroxyl group. For instance, a mild base might selectively deprotonate the more acidic thiol, leading to S-alkylation or S-acylation, while more forcing conditions or specific catalysts might be required to involve the hydroxyl group in reactions like etherification or esterification.

The relative reactivity can be summarized in the following table:

| Functional Group | pKa (approximate) | Bond Strength (X-H) | General Nucleophilicity |

| Thiol (-SH) | ~10-11 | Weaker (~365 kJ/mol) | Generally Higher |

| Hydroxyl (-OH) | ~16-18 | Stronger (~430 kJ/mol) | Generally Lower |

This differential reactivity allows for a rich and tunable chemistry, making this compound a versatile building block in organic synthesis.

Theoretical and Computational Modeling of this compound Reaction Mechanisms

Theoretical and computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of molecules like this compound. whiterose.ac.ukrsc.org These methods allow for the in-depth study of reaction pathways, transition state structures, and the energetic factors that control reactivity and selectivity. whiterose.ac.uk

For a molecule with multiple reactive sites like this compound, computational modeling can predict which functional group is more likely to react under specific conditions. By calculating the energies of the potential intermediates and transition states for reactions at the thiol, hydroxyl, and ester groups, a comprehensive reaction profile can be constructed. For example, DFT calculations can be employed to model the nucleophilic attack of the thiol versus the hydroxyl group on an electrophile. These calculations can reveal the activation energy barriers for both pathways, providing a quantitative measure of the kinetic favorability of each reaction. rsc.org

A computational study on the decomposition of methyl esters provides a relevant framework for understanding the reactivity of the ester group in this compound. researchgate.net Such studies can model the pyrolysis of the ester and predict the formation of various products, which is crucial for understanding its thermal stability and decomposition pathways. researchgate.net

Furthermore, computational models can shed light on the subtle interplay between the thiol and hydroxyl groups. For instance, DFT calculations have been used to investigate the noncovalent interactions that can influence reaction selectivity. acs.org In the case of this compound, intramolecular hydrogen bonding between the hydroxyl hydrogen and the sulfur atom or the carbonyl oxygen of the ester could influence the conformation of the molecule and the accessibility of the reactive sites. DFT and related methods can quantify the strength of these interactions and their impact on the reaction barriers. rsc.org

A comparative DFT study on the reactivity of allyl mercaptan and its derivatives has demonstrated the power of these methods in analyzing thermodynamic and kinetic descriptors of reactivity. nih.gov Similar calculations for this compound could provide valuable data on its bond dissociation energies, proton affinities, and electron-donating and -accepting capabilities, all of which are crucial for understanding its behavior in different chemical environments. nih.gov

The following table summarizes the types of information that can be obtained from computational modeling of this compound reactivity:

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, transition state structures, reaction energy profiles, activation energies. nih.govresearchgate.net | Predicts the most stable conformation, elucidates reaction pathways for the thiol, hydroxyl, and ester groups, and explains chemo- and regioselectivity. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra prediction. rsc.org | Helps in the characterization of the molecule and its reaction products. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. nih.gov | Identifies and characterizes hydrogen bonding and other non-covalent interactions that influence reactivity. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the molecule over time. | Provides insights into conformational changes and the role of solvent in reactions. |

While specific computational studies on this compound may be limited, the established methodologies applied to similar bifunctional molecules and esters provide a clear roadmap for future theoretical investigations into its rich and complex reactivity.

Applications of 2 Hydroxyethyl Mercaptoacetate in Polymer and Materials Science

2-Hydroxyethyl Mercaptoacetate (B1236969) as a Monomer in Polymer Synthesis

2-Hydroxyethyl mercaptoacetate can act as a monomer in different polymerization schemes, leading to the formation of polymers with pendent hydroxyl and thioacetate (B1230152) functionalities, or directly incorporating the thiol group into the polymer backbone.

Thiol-ene photopolymerization is a "click" chemistry reaction that involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (ene). This process is known for its high efficiency, rapid reaction rates, low sensitivity to oxygen inhibition, and formation of homogeneous networks. radtech.org this compound, with its reactive thiol group, can be readily employed in these systems.

In a typical thiol-ene formulation, this compound is mixed with a multifunctional ene-containing monomer and a photoinitiator. radtech-europe.com Upon exposure to UV light, the photoinitiator generates radicals that abstract the hydrogen atom from the thiol group of this compound, creating a thiyl radical. This thiyl radical then adds to an ene group, initiating a chain reaction that leads to the rapid formation of a cross-linked polymer network. radtech.orgradtech-europe.com This step-growth polymerization process results in polymers with excellent physical and mechanical properties. radtech-europe.com The presence of the hydroxyl group from the this compound moiety within the final polymer network provides a site for further functionalization or for enhancing properties like hydrophilicity and adhesion.

Hydrogels created using thiol-ene photopolymerization are recognized for their high cytocompatibility, making them suitable for tissue engineering applications. iu.edu The process allows for the formation of stable networks that can be engineered to be degradable, a crucial feature for biomedical scaffolds. iu.edunih.gov

Step-growth polymerization involves the reaction between bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.orglibretexts.org this compound's two functional groups—a hydroxyl and a thiol (after hydrolysis of the acetate)—allow it to participate in step-growth polymerizations to form polyesters, polythioesters, and polyurethanes.

For instance, the hydroxyl group can react with a diacid or its derivative to form a polyester (B1180765), while the thiol group can react with a diene or a diacrylate. This dual reactivity allows for the creation of complex polymer architectures. In polyesterification, a Lewis acid catalyst may be used to accelerate the reaction, which is often driven to completion by the removal of a small molecule byproduct like water or methanol. libretexts.org The resulting polymers incorporate the thioacetate group as a pendent side chain, which can be later hydrolyzed to reveal a reactive thiol group for subsequent cross-linking or functionalization.

The characteristics of step-growth polymerization differ significantly from chain-growth polymerization, particularly in how molecular weight builds up. In step-growth, longer chains are formed from the reaction of smaller oligomers, requiring high conversion to achieve high molecular weight. wikipedia.org This mechanism allows for the synthesis of polymers with precisely controlled structures.

This compound as a Chain Transfer Agent in Polymerization

In radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymers. arkema.com Thiols are particularly effective CTAs due to the relatively weak S-H bond, which can readily donate a hydrogen atom to a propagating polymer radical, thereby terminating that chain and initiating a new one. This process leads to polymers with lower molecular weights and narrower molecular weight distributions. arkema.com

This compound can function as a CTA in various radical polymerization systems, including those for acrylic and styrenic monomers. arkema.comgoogle.com The efficiency of a CTA is determined by its chain transfer constant, which dictates the extent of molecular weight reduction. The choice of CTA depends on the specific monomer system and the desired polymer properties. arkema.com

Table 1: Comparison of Polymerization Roles of this compound

| Role | Polymerization Type | Key Functional Group | Resulting Feature in Polymer |

|---|---|---|---|

| Monomer | Thiol-ene Photopolymerization | Thiol | Incorporation into polymer backbone, network formation |

| Step-Growth Polymerization | Hydroxyl & Thiol | Formation of polyesters, polythioesters, etc. |

| Chain Transfer Agent | Radical Polymerization | Thiol | Molecular weight control, narrower polydispersity |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of controlled/living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. researchgate.netdergipark.org.tr While dithioesters and related compounds are the conventional RAFT agents, thiols can play a role in modulating the polymerization kinetics.

Cross-linking Chemistry and Network Formation with this compound

The thiol group of this compound is a key player in cross-linking reactions, which are fundamental to forming robust polymer networks. These networks are the basis for many materials, including hydrogels and coatings.

One common cross-linking strategy involves the oxidation of thiol groups from two polymer chains to form a disulfide bond. This can be achieved under mild conditions and is a reversible process, leading to the creation of "smart" materials that can respond to redox stimuli.

In thiol-ene chemistry, when this compound is reacted with multifunctional "ene" compounds, it directly leads to a cross-linked network. iu.edu The density of this network can be controlled by the functionality of the monomers and their stoichiometric ratio. Such photopolymerized thiol-ene networks are noted for their homogeneous cross-linking density, which contrasts with the often inhomogeneous networks formed from acrylate (B77674) homopolymerization. radtech.org

Hydrogels are a prominent application of this cross-linking chemistry. For example, hydrogels can be formed by copolymerizing monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) with a cross-linking agent. nih.govrsc.org The resulting materials are soft, water-swellable, and often biocompatible, making them suitable for applications like contact lenses and tissue engineering scaffolds. nih.govnih.govrsc.org The mechanical properties and swelling behavior of these hydrogels can be tuned by adjusting the cross-linking density. nih.govnih.gov

Development of Functional Polymers and Advanced Materials

The incorporation of this compound into polymers imparts valuable functionality that can be exploited to create advanced materials.

High Refractive Index Polymers: Sulfur-containing compounds are known to increase the refractive index of polymers. researchgate.net By incorporating this compound into polymer structures, materials with high refractive indices can be developed for applications in optics and photonics, such as lenses and coatings. researchgate.netrsc.orgresearchgate.netnih.gov

Biocompatible Materials: The hydroxyl group of this compound enhances hydrophilicity and biocompatibility. Polymers based on monomers like HEMA, which is structurally related, are widely used in the biomedical field for applications such as drug delivery systems and biocompatible coatings for medical devices. mdpi.comnih.govrsc.orgnih.gov The ability to form hydrogels with tunable properties is particularly advantageous in tissue engineering. iu.edumdpi.comnih.gov

Adhesives and Coatings: Thiol-ene based systems, which can utilize this compound, are used in the formulation of adhesives and coatings due to their rapid curing times and excellent final properties. radtech-europe.com

The dual functionality of this compound provides a powerful tool for polymer chemists to design and synthesize a new generation of functional polymers with tailored properties for a wide range of advanced applications.

Hydrogels and Polymeric Networks Derived from this compound

The formation of hydrogels and other crosslinked polymeric networks often relies on "click" chemistry, a set of reactions that are rapid, specific, and high-yielding. Thiol-ene reactions, which involve the addition of a thiol group across a carbon-carbon double bond (an "ene"), are a prime example of this chemistry and are widely used for hydrogel synthesis. rsc.orgnih.gov Given its terminal thiol group, this compound is a theoretical candidate for participation in such reactions as a chain-extending or crosslinking agent.

In a typical thiol-ene hydrogel formulation, a multifunctional thiol is reacted with a multifunctional ene-containing polymer or monomer, often initiated by UV light in the presence of a photoinitiator. rsc.org The thiol group of this compound could react with ene-functionalized polymers, such as those containing acrylate or allyl groups, to form a stable thioether linkage. The presence of the hydroxyl group on the other end of the molecule provides a hydrophilic moiety, which is essential for the water-swelling capacity of a hydrogel, and offers a potential site for further functionalization.

While the specific use of this compound in published hydrogel research is not widespread, the general principles of thiol-ene chemistry provide a clear framework for its potential application. Injectable hydrogels, for instance, have been successfully synthesized using multifunctional thiols like ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP) and ene-containing polymers like poly(ethylene glycol) diacrylate (PEGDA). nih.gov These systems can gel rapidly under physiological conditions, making them suitable for biomedical applications such as drug delivery. nih.gov A similar system could theoretically incorporate this compound to modify network density and hydrophilicity.

Table 1: General Components for Thiol-Ene Hydrogel Synthesis

| Component Role | Chemical Example(s) | Function in Network Formation |

| Thiol Monomer/Crosslinker | Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP), Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) | Provides the 'thiol' group for the thiol-ene reaction, forming the crosslinked network. nih.govrsc.org |

| Ene Monomer/Polymer | Poly(ethylene glycol) diacrylate (PEGDA), Triallyl levoglucosan (B13493) (TALG) | Provides the 'ene' (double bond) for the thiol to react with. nih.govrsc.org |

| Initiator | 2,2-dimethoxy-2-phenylacetophenone (DMPA), Base catalyst (e.g., N,N-dimethylpiperidine) | Initiates the radical addition or catalyzes the Michael addition of the thiol to the ene. rsc.orgthreebond.co.jp |

| Solvent | Water, Phosphate-Buffered Saline (PBS), Ethanol | Dissolves the precursors and forms the aqueous phase of the final hydrogel. rsc.orgnih.gov |

Coatings and Adhesives Formulations Incorporating this compound

In the formulation of high-performance coatings and adhesives, mercaptans are well-established as highly effective curing agents, particularly for epoxy resins. polymerinnovationblog.com These systems rely on the reaction between the thiol's active hydrogen and the epoxy group, leading to a crosslinked polymer network. This compound, along with other mercapto-esters like trimethylolpropane trithioglycolate and pentaerythritol tetrathioglycolate, fits into this class of compounds. google.comnih.gov

The primary advantage of using mercaptan-based curing agents is the rapid curing time, which can be on the order of minutes even at ambient or sub-ambient temperatures. polymerinnovationblog.com This is a significant improvement over many traditional amine-based curing agents that can require hours to fully cure. polymerinnovationblog.com The curing process is typically accelerated by the addition of a tertiary amine, such as 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30), which catalyzes the opening of the epoxy ring. polymerinnovationblog.comgoogle.com

The resulting cured resins are used as casting, impregnating, coating, and adhesive compositions. google.com Formulations incorporating mercaptans are noted for their convenient mix ratios (often near 1:1 with standard bisphenol A epoxy resins) and a high tolerance for stoichiometric imbalance, which simplifies their application in industrial settings. polymerinnovationblog.com The incorporation of this compound would contribute to a tough, crosslinked network suitable for protective coatings or strong structural adhesives, with the added hydroxyl functionality potentially improving adhesion to polar substrates.

Table 2: Research Findings on Mercaptan-Cured Epoxy Formulations

| Component | Example | Role in Formulation | Key Finding |

| Epoxy Resin | Bisphenol A diglycidyl ether (DGEBA) | The primary polymer backbone that undergoes crosslinking. polymerinnovationblog.com | Forms the structural base of the cured material. |

| Mercaptan Curing Agent | Polymercaptan, 2-Ethylhexyl thioglycolate | Acts as the hardener, crosslinking the epoxy resin via its thiol groups. polymerinnovationblog.comgoogle.com | Provides extremely fast cure times (minutes) at ambient temperature. polymerinnovationblog.com |

| Amine Accelerator | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Catalyzes the reaction between the thiol and the epoxy group. polymerinnovationblog.com | Cure speed is tunable by adjusting the accelerator concentration. polymerinnovationblog.com |

Biodegradable Polymer Architectures via this compound Chemistry

The creation of biodegradable polymers is critical for applications in medicine and sustainability. One established route to producing biodegradable materials is through the ring-opening polymerization (ROP) of cyclic esters (lactones) to form polyesters. A derivative of this compound serves as a key precursor in the synthesis of such a polymerizable lactone.

Specifically, research has shown that methyl(2-hydroxyethyl)mercaptoacetate, a close analog of the title compound, can be used to synthesize 1,4-oxathian-2-one (B8659966). researchgate.net This process involves the initial oligomerization of the mercaptoacetate precursor, followed by a catalytic depolymerization in a vacuum, which yields the desired cyclic monomer (lactone). researchgate.net

Once synthesized, 1,4-oxathian-2-one can undergo ring-opening polymerization to produce a polyester containing thioether linkages in its backbone. researchgate.net The presence of ester bonds in the polymer backbone makes it susceptible to hydrolytic degradation, a key mechanism for biodegradation in many environments. This synthetic pathway demonstrates how this compound chemistry can be leveraged to create novel, degradable polymer architectures suitable for advanced applications where transient material performance is required.

Table 3: Research Pathway to Biodegradable Polyesters

| Step | Process | Precursor/Intermediate | Result |

| 1 | Oligomerization | Methyl(2-hydroxyethyl)mercaptoacetate | Low molecular weight polyester oligomers. researchgate.net |

| 2 | Catalytic Depolymerization | Polyester Oligomers | The cyclic monomer 1,4-oxathian-2-one. researchgate.net |

| 3 | Ring-Opening Polymerization (ROP) | 1,4-oxathian-2-one | High molecular weight poly(thioether-ester). researchgate.net |

Advanced Research Frontiers and Specialized Applications of 2 Hydroxyethyl Mercaptoacetate

2-Hydroxyethyl Mercaptoacetate (B1236969) in Surface Functionalization and Material Modification

The ability to precisely control the surface properties of materials is a cornerstone of modern materials science, with applications in electronics, biomaterials, and sensor technology. 2-Hydroxyethyl mercaptoacetate is a prime candidate for surface functionalization, primarily through the formation of self-assembled monolayers (SAMs). wikipedia.org

The thiol (-SH) group of the molecule exhibits a strong affinity for the surfaces of noble metals such as gold, silver, and copper, forming stable metal-thiolate bonds. rsc.org When a substrate, like a gold surface, is exposed to this compound, the molecules spontaneously adsorb and organize into a dense, ordered monolayer. In this arrangement, the thiol group acts as a robust anchor to the surface, while the rest of the molecule extends away from it. This process effectively transforms the properties of the original surface.

The exposed terminal end of the monolayer is dominated by the hydroxyethyl (B10761427) (-CH₂CH₂OH) group. This imparts a hydrophilic (water-attracting) character to the otherwise hydrophobic metal surface. The presence of these hydroxyl groups can dramatically alter surface wettability, adhesion, and biocompatibility. scirp.org For instance, modifying a poly(2-hydroxyethyl methacrylate) hydrogel surface with small molecules containing thiol and hydroxyl groups, such as 2-mercaptoethanol (B42355), has been shown to influence cell adhesion and proliferation, a critical factor in tissue engineering. nih.gov By analogy, SAMs of this compound could be employed to create biocompatible coatings on medical implants, promoting tissue integration while reducing non-specific protein adsorption.

The stability of these monolayers is a key advantage. The bonds formed between thiols and metal surfaces are significantly strong, making the resulting functionalization durable under a variety of conditions. wikipedia.org

Table 1: Comparison of Head Group-Substrate Bond Energies for Self-Assembled Monolayers

| Head Group | Substrate | Bond Energy (kJ/mol) |

|---|---|---|

| Thiol | Gold | ~100 |

| Trichlorosilane | Hydroxylated Surface | ~452 |

| Phosphonate | Metal Oxide | Variable, strong |

This table illustrates the strong, stable nature of the thiol-gold bond, which is central to the use of this compound in forming robust self-assembled monolayers. Data adapted from related studies. wikipedia.org

Role of this compound in Tailored Organic Synthesis

The distinct functional groups of this compound make it a valuable building block for the synthesis of complex organic molecules, particularly heterocycles, through reactions that can be directed with high selectivity.

Heterocyclic compounds are a foundational class of molecules in medicinal chemistry and materials science. The reactivity of the thiol group in this compound allows it to serve as a key precursor in constructing various heterocyclic rings. The thiol is a potent nucleophile and can readily participate in reactions to form new carbon-sulfur bonds, initiating cyclization cascades.

A prominent example is the synthesis of thiazolidinone derivatives. In a general synthetic pathway, a thiol-containing compound is reacted with a molecule containing both a C=N double bond (an imine or similar functional group) and a leaving group. The nucleophilic thiol attacks the carbon of the double bond, and subsequent intramolecular cyclization leads to the formation of the thiazolidinone ring. Research on related molecules, such as 2-mercaptobenzothiazole, has shown that reaction with chloroacetic acid or its esters can lead to the formation of key intermediates for building such heterocyclic systems. chemmethod.com

For this compound, its thiol group can react with various electrophiles. For instance, a reaction with an aldehyde or ketone and an amine (a one-pot multicomponent reaction) could form an intermediate that subsequently undergoes intramolecular cyclization via the thiol group to yield substituted thiazolidine (B150603) derivatives. The presence of the hydroxyethyl group offers a further point for modification or can influence the reaction's stereochemical outcome.

Chemoselectivity—the ability to react with one functional group in the presence of others—is crucial for efficient organic synthesis. This compound possesses three distinct functional groups: a thiol, an ester, and a hydroxyl group. This presents an opportunity for highly selective transformations.

Thiol-selective reactions: The thiol group is highly nucleophilic and susceptible to selective oxidation. It can participate in Michael additions or act as a nucleophile in substitution reactions under conditions that leave the hydroxyl and ester groups untouched.

Hydroxyl-selective reactions: The primary hydroxyl group can be selectively acylated, etherified, or oxidized under specific catalytic conditions without affecting the thiol or ester functionalities.

Ester-selective reactions: The ester group can be selectively hydrolyzed or undergo transesterification under acidic or basic conditions, or it can be reduced using specific reducing agents.

Furthermore, the molecule is a candidate for stereoselective reactions. If used as a reactant with a chiral catalyst, transformations at or near its functional groups could proceed with a high degree of stereocontrol, leading to the formation of a specific enantiomer or diastereomer. For example, the coordination of both the thiol and hydroxyl groups to a chiral metal catalyst could create a rigid environment that directs an incoming reagent to attack from a specific face, ensuring a stereoselective outcome. nih.gov While specific research on this compound in this context is nascent, the principles derived from studies on other multifunctional molecules are directly applicable.

Catalytic Roles of this compound Derived Species

The ability of this compound to coordinate with metal ions opens up possibilities for its use in catalysis. The thiol and hydroxyl groups can act as a bidentate ligand, binding to a metal center to form a stable chelate complex. Such metal complexes often exhibit unique catalytic properties.

The sulfur atom of the thiol is a soft donor, preferring to bind with soft metal ions like copper (Cu²⁺), silver (Ag⁺), and mercury (Hg²⁺), while the oxygen of the hydroxyl group is a hard donor, preferring hard metal ions like iron (Fe³⁺) and titanium (Ti⁴⁺). This dual nature allows this compound to form complexes with a wide range of metals.

These derived metal complexes have the potential to catalyze various organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. For example, iron and manganese complexes involving ligands with nitrogen and oxygen donors have been shown to be effective catalysts for the selective oxidation of C-H bonds. mdpi.com Similarly, a metal complex of this compound could facilitate the transfer of oxygen atoms to a substrate in a controlled manner. The specific geometry and electronic environment created by the ligand around the metal center are key to its catalytic activity and selectivity.

Table 2: Potential Catalytic Applications of Metal Complexes with Thiol-Containing Ligands

| Metal Ion | Ligand Type | Potential Catalytic Reaction |

|---|---|---|

| Ruthenium(III) | Schiff Base with Thiol | Oxidation of Alkenes |

| Copper(II) | Thiol and Amine/Hydroxyl | Electro-oxidation of Alcohols |

| Iron(III) | Porphyrin with Axial Thiolate | Hydroxylation of Alkanes |

| Cobalt(II) | Thiol-containing Ligand | Redox Reactions, Radical Scavenging |

This table summarizes catalytic activities observed in complexes with ligands structurally related to this compound, suggesting potential applications for its own metal derivatives. mdpi.comorientjchem.org

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry—which promote the use of safe, efficient, and renewable chemical processes—are increasingly important. This compound and its derivatives are well-suited for integration into such processes.

A key area of interest is the use of biocatalysis for its synthesis. A study demonstrated that the bacterium Alcaligenes xylosoxydans can transform thiodiglycol (B106055) (a related compound) into [(2-hydroxyethyl)thio]acetic acid (HETA), a molecule differing from this compound only by a single ester bond. dss.go.th This biocatalytic route operates under mild, environmentally friendly conditions and points toward the possibility of producing this compound itself from bio-based feedstocks through enzymatic esterification. The starting materials, ethylene (B1197577) glycol and thioglycolic acid, can both be sourced from renewable resources, further enhancing the sustainability of the process.

Furthermore, the compound can be used as a building block for creating sustainable materials. For example, polyesters based on renewable resources are a major focus of green chemistry research. researchgate.net The hydroxyl group of this compound allows it to be incorporated into polyester (B1180765) chains as a monomer. The presence of the thiol group in the resulting polymer would introduce novel functionalities, such as the ability to scavenge free radicals or to be cross-linked through disulfide bond formation, creating recyclable or degradable materials. The development of polymers from natural building blocks like eugenol (B1671780) and 2-hydroxyethyl methacrylate (B99206) highlights the trend of creating functional, sustainable materials with inherent antioxidant or antimicrobial properties. uniroma1.it

Analytical Methodologies for Characterization of 2 Hydroxyethyl Mercaptoacetate and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Hydroxyethyl Mercaptoacetate (B1236969) Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural verification of 2-Hydroxyethyl mercaptoacetate. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to affirm the compound's structure and to investigate its chemical transformations.

In a typical ¹H NMR spectrum of this compound, distinct signals arise from the different proton environments within the molecule. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and those next to the ester oxygen (-OCH₂-) usually manifest as triplets, a result of spin-spin coupling with their neighboring methylene protons. The protons of the methylene group attached to the sulfur atom (-SCH₂-) often appear as a singlet. The chemical shift of the hydroxyl proton (-OH) can be variable and may present as a broad singlet.

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift. The carbon atoms of the methylene groups also produce distinct signals depending on whether they are bonded to an oxygen or a sulfur atom.

NMR is also a valuable tool for studying the polymerization and modification reactions of this compound. For example, in the synthesis of specialized polymers where this compound is used as a chain transfer agent, NMR is crucial for confirming the structure of the resulting polymer.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| HO-CH ₂- | ~3.7 | Triplet |

| -OCH ₂- | ~4.2 | Triplet |

| -SCH ₂- | ~3.2 | Singlet |

| -OH | Variable | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for this compound Systems

Infrared (IR) and Raman spectroscopy are vibrational techniques that are highly effective for the identification of functional groups within this compound and for monitoring their changes during chemical reactions.

IR spectroscopy is particularly adept at detecting polar bonds. The IR spectrum of this compound displays several key absorption bands. A prominent and broad band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. A very strong and sharp absorption peak, typically observed around 1730 cm⁻¹, corresponds to the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester and alcohol groups are found in the fingerprint region of the spectrum, generally between 1300 and 1000 cm⁻¹. While the S-H stretch of the precursor thioglycolic acid would appear around 2550 cm⁻¹, this band is absent in the final ester product. The C-S stretching vibrations are typically weak and appear at lower wavenumbers.

Raman spectroscopy offers a complementary perspective, being particularly sensitive to non-polar and symmetric bonds. This makes it a useful tool for observing bonds such as S-H and C-S, which can be more challenging to identify with IR spectroscopy alone.

These vibrational spectroscopy techniques are invaluable for monitoring the esterification reaction that produces this compound, allowing researchers to track the disappearance of the carboxylic acid O-H stretch and the concurrent appearance of the ester C=O stretch. They are also employed to study the curing of polymer systems that include this compound by observing the changes in the characteristic vibrational bands.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3400 (broad) |

| Ester (C=O) | C=O Stretch | ~1730 (strong, sharp) |

| Ester (C-O) | C-O Stretch | ~1250-1000 |

Mass Spectrometry for Investigating this compound Transformations

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound and for identifying its transformation products. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For the analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are often used to generate molecular ions with minimal fragmentation. This allows for the precise determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, which is crucial for unequivocally confirming the identity of the compound and its derivatives.

When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry becomes an even more potent tool for the analysis of complex mixtures containing this compound. For instance, LC-MS can be utilized to identify byproducts formed during the synthesis of this compound or to track the formation of various adducts in its reactions with other molecules. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the molecule and its reaction products.

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most frequently utilized methods for these purposes.

Gas chromatography is well-suited for the analysis of compounds that are volatile and thermally stable. For the GC analysis of this compound, a capillary column with a polar stationary phase is typically selected to achieve effective separation from potential impurities such as the starting materials (ethylene glycol and thioglycolic acid) and any side products. A flame ionization detector (FID) is often employed for quantification due to its high sensitivity to organic compounds.

High-performance liquid chromatography is a versatile technique applicable to both analytical and preparative scale separations. Reversed-phase HPLC, which uses a non-polar stationary phase (such as C18) and a polar mobile phase (for example, a mixture of water and acetonitrile (B52724) or methanol), is a common approach for the analysis of this compound. Detection can be achieved using a UV detector if the analyte possesses a suitable chromophore. Alternatively, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be used. HPLC is particularly valuable for accurately determining the purity of this compound and for its isolation in high-purity form.

Advanced In-situ Monitoring Techniques for this compound Reactions

The ability to monitor reactions involving this compound in real-time offers profound insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced in-situ monitoring techniques facilitate the continuous collection of data without the need for sample extraction from the reaction vessel.

For example, in-situ IR or Raman spectroscopy can be used to follow the progression of a reaction by tracking the changes in the vibrational bands of reactants, intermediates, and products over time. This is often achieved by inserting fiber-optic probes directly into the reaction mixture. This methodology has been successfully applied to study polymerization reactions where this compound functions as a chain transfer agent, providing continuous data on the rate of monomer consumption and polymer formation.

While less common, in-situ NMR spectroscopy is another powerful technique for monitoring homogeneous reactions. It can provide detailed structural information about the species present in the reaction mixture at any given moment, which is invaluable for detailed mechanistic investigations.

Theoretical and Computational Studies of 2 Hydroxyethyl Mercaptoacetate

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, are fundamental to understanding the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to investigate various molecular properties. researchgate.net

The electronic structure of a molecule is key to its reactivity. Quantum chemical calculations can determine the distribution of electrons within the molecule, identifying electron-rich and electron-deficient regions. This is often visualized through molecular electrostatic potential (MEP) maps. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial descriptors of reactivity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For instance, in studies of other organic molecules, DFT calculations have been used to correlate these electronic properties with observed reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations can also provide values for global reactivity descriptors, which offer a quantitative measure of different aspects of reactivity.

Table 1: Key Global Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2/(2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table presents the general formulas and interpretations of common reactivity descriptors that can be derived from quantum chemical calculations.

While specific values for 2-hydroxyethyl mercaptoacetate (B1236969) are not available in the cited literature, calculations on related thiazole (B1198619) derivatives have shown how these descriptors can predict their behavior, for example, as corrosion inhibitors. researchgate.net

Molecular Dynamics Simulations of 2-Hydroxyethyl Mercaptoacetate in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unifi.it By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, such as conformational changes and interactions with surrounding molecules like solvents or other chemical species. unifi.itresearchgate.net

For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations can be used to explore its conformational landscape. This involves identifying the most stable conformers and the energy barriers between them. Such information is crucial as the conformation of a molecule can significantly influence its properties and reactivity. For example, a conformational analysis of the related molecule 2-hydroxyethyl methacrylate (B99206) (HEMA) using a combination of DFT and MD simulations has revealed the co-existence of two stable conformers and characterized their interactions with water. unifi.it

MD simulations are particularly powerful for studying molecules in different environments, such as in aqueous solution or at the interface of different materials. These simulations can reveal how the solvent molecules arrange around the solute and how intermolecular forces, like hydrogen bonds, influence the solute's structure and dynamics. For example, MD simulations of HEMA in water have shown that the carbonyl and hydroxyl oxygen atoms are involved in hydrogen bonding with water, while the ester oxygen atom interacts less with the solvent. unifi.it This kind of detailed information is valuable for understanding the solubility and behavior of this compound in various media.

Reaction Pathway Modeling and Transition State Analysis for this compound Reactions

Understanding the mechanism of a chemical reaction involves identifying the sequence of elementary steps that transform reactants into products. Computational chemistry offers powerful tools for modeling reaction pathways and characterizing the transition states that connect reactants, intermediates, and products. nih.gov

Reaction pathway modeling typically involves mapping the potential energy surface (PES) of the reacting system. By identifying the minimum energy paths on the PES, chemists can determine the most likely sequence of events during a reaction. A crucial aspect of this is the identification and characterization of transition states, which are the saddle points on the PES corresponding to the highest energy barrier along the reaction coordinate.

The properties of the transition state, such as its geometry and energy, are critical for determining the reaction rate. Quantum chemical methods can be used to calculate the activation energy of a reaction, which is the energy difference between the reactants and the transition state. This information is invaluable for predicting how fast a reaction will proceed and how the rate will be affected by changes in temperature or the presence of a catalyst.

For example, studies on the esterification of thioglycolic acid with 2-ethyl-1-hexanol have utilized kinetic modeling to understand the reaction mechanism. researchgate.net While not a direct transition state analysis, such studies lay the groundwork for more detailed computational investigations into the specific bond-breaking and bond-forming events. Similarly, theoretical studies on the reactions of thiol esters with carboxylic acids have elucidated the formation of anhydride (B1165640) intermediates, providing a model for understanding related enzymatic reactions. nih.gov

Structure-Property Relationship Predictions for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. researchgate.net These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an observed property or activity.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. These can be calculated using quantum chemical methods or other computational approaches. Once a reliable QSPR/QSAR model is developed for a class of compounds, it can be used to predict the properties of new, unsynthesized molecules.

For derivatives of this compound, QSPR/QSAR studies could be employed to predict a wide range of properties. For instance, by systematically modifying the structure of the parent molecule (e.g., by changing the alcohol moiety or substituting on the thiol group), it would be possible to build models that predict properties such as boiling point, solubility, or reactivity. A study on various derivatives of mercaptoacetic acid has highlighted the relationship between their structure and physicochemical properties, which is important for applications like developing additives for lubricating oils. ppor.az

Table 2: Examples of Molecular Descriptors Used in QSPR/QSAR Studies

| Descriptor Category | Examples |

| Constitutional Descriptors | Molecular weight, number of atoms, number of bonds |

| Topological Descriptors | Connectivity indices, shape indices |

| Geometrical Descriptors | Molecular surface area, molecular volume |

| Quantum-Chemical Descriptors | HOMO/LUMO energies, dipole moment, partial charges |

This table provides examples of different types of molecular descriptors that can be used to build QSPR and QSAR models.

While specific QSPR/QSAR models for this compound derivatives were not found in the searched literature, studies on other sulfur-containing compounds, such as 1,2-dithiole-3-thione derivatives, have successfully used these methods to model their detoxication properties. researchgate.net This demonstrates the potential of such approaches for the rational design of new molecules with desired characteristics based on the this compound scaffold.

Conclusion and Future Outlook in 2 Hydroxyethyl Mercaptoacetate Research

Synthesis of Key Academic Findings and Contributions

The primary route for synthesizing 2-Hydroxyethyl mercaptoacetate (B1236969) is through the esterification of thioglycolic acid with ethylene (B1197577) glycol. This reaction is a classic example of Fischer-Speier esterification, typically catalyzed by a strong acid. Research has shown that solid acid catalysts, such as zirconia-based catalysts, can be effective in driving this reaction. For instance, Mo/ZrO2 has been identified as a particularly effective catalyst, attributed to the presence of a greater amount of the tetragonal phase of ZrO2 and higher surface acidity, leading to higher conversion rates of acetic acid when reacted with ethylene glycol, a reaction analogous to the synthesis of 2-Hydroxyethyl mercaptoacetate. jocpr.com

While direct academic studies on the specific properties of this compound are limited, research on related mercaptoacetic acid derivatives provides valuable insights. Studies on various esters of mercaptoacetic acid have highlighted the relationship between their structure and physicochemical properties, which is crucial for applications such as corrosion inhibitors in lubricating oils. researchgate.net The presence of both a hydroxyl (-OH) and a thiol (-SH) group in this compound offers unique opportunities for further functionalization and polymerization.

The thiol group, in particular, is known for its ability to form strong bonds with gold surfaces, a principle widely used in the development of biosensors and drug delivery systems. frontiersin.org This suggests a potential application for this compound in creating functionalized gold nanoparticles. Furthermore, the hydroxyl group allows for potential "thiol-ol" modifications, a UV-initiated surface modification method for conjugating thiol-containing molecules to hydroxy groups. nih.govresearchgate.net

A summary of key reactive sites and potential synthesis pathways is presented in the table below:

| Reactive Group | Potential Reactions | Significance |

| Thiol (-SH) | Oxidation, Nucleophilic substitution, Michael addition | Formation of disulfides, attachment to surfaces (e.g., gold), polymerization. |

| Hydroxyl (-OH) | Esterification, Etherification, "Thiol-ol" modification | Further functionalization, creation of copolymers. |

| Ester Group | Hydrolysis, Transesterification | Degradation, modification of the core structure. |

Unresolved Research Questions and Future Directions for this compound